![molecular formula C12H13F2NO3S B2484334 (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1705765-07-6](/img/structure/B2484334.png)
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
“(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and a methylsulfonyl group, which is a sulfur-containing group often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the three-dimensionality of the molecule due to its non-planarity . The difluorophenyl group would add to the molecule’s polarity, and the methylsulfonyl group could participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring, for instance, could undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The difluorophenyl group could participate in electrophilic aromatic substitution reactions, and the methylsulfonyl group could undergo reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s polarity and influence its solubility in different solvents . The pyrrolidine ring could affect the compound’s conformational stability and its boiling and melting points .Scientific Research Applications
Catalysis and Free Radicals
DML-1 derivatives have been investigated for their catalytic properties. For instance, Blatter radicals containing difluorophenyl substituents exhibit interesting structural, redox, and magnetic properties. These radicals are synthesized through oxidation of corresponding amidrazones and show reversible electrochemical behavior. Their spin density is primarily localized on the triazinyl moiety, and they form alternating chains in crystals. Strong antiferromagnetic interactions dominate in these systems .
Antifungal Activity
Compound 5d, a derivative of DML-1, demonstrates prominent antifungal activity against various fungi. In vitro studies reveal inhibition effects on mycelial growth, making it a potential candidate for antifungal drug development .
Plant Hormone Analogues
Indole derivatives, including DML-1, have been investigated as analogues of plant hormones. For example, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. DML-1’s structural features may contribute to similar biological effects .
Mechanism of Action
Future Directions
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail . It could also involve studying its physical and chemical properties and assessing its safety and environmental impact .
properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMCPVVYIOXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone |
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